Regioisomeric Purity and Structural Fidelity: Distinguishing 3,4- from 2,4-Dimethylphenyl Oxazole Isomers
The 5-(3,4-dimethylphenyl) substitution pattern constitutes a distinct chemical entity from its 2,4-dimethylphenyl regioisomer. The 3,4-dimethylphenyl group positions the two methyl substituents adjacent (ortho and meta) relative to the oxazole attachment point, whereas the 2,4-dimethylphenyl group positions methyls at ortho and para positions . This regioisomerism affects the computed lipophilicity: a closely related 5-(2,4-dimethylphenyl)-2-phenyl-1,3-oxazole exhibits a LogP of 4.62540 [1], whereas the 3,4-dimethylphenyl substitution pattern is expected to produce a different LogP value due to altered methyl group orientation and dipole moment. Specification of CAS 1378416-66-0 ensures procurement of the intended 3,4-dimethylphenyl isomer rather than the 2,4-dimethylphenyl isomer (CAS 69151-03-7) or other C11H11NO isomers .
| Evidence Dimension | Phenyl substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 5-(3,4-dimethylphenyl)-1,3-oxazole; methyl groups at C3 and C4 positions of phenyl ring (ortho and meta to oxazole attachment) |
| Comparator Or Baseline | 5-(2,4-dimethylphenyl)oxazole (CAS 69151-03-7); methyl groups at C2 and C4 positions (ortho and para to oxazole attachment) |
| Quantified Difference | Qualitative structural difference; LogP for comparator derivative = 4.62540 |
| Conditions | Structural analysis via InChI Key and SMILES string comparison; lipophilicity derived from computational prediction |
Why This Matters
Procuring the incorrect regioisomer invalidates SAR studies, as even positional methyl group changes alter target binding and physicochemical properties.
- [1] ChemSrc. 5-(2,4-dimethylphenyl)-2-phenyl-1,3-oxazole (CAS 69151-03-7), LogP = 4.62540. https://m.chemsrc.com/en/cas/69151-03-7_951902.html View Source
